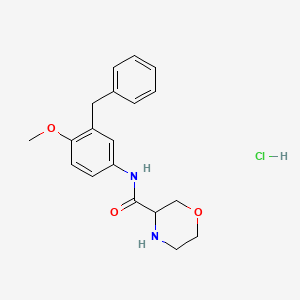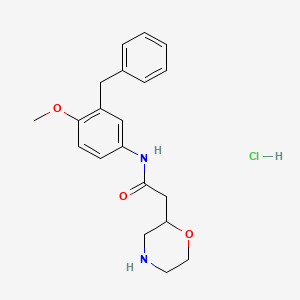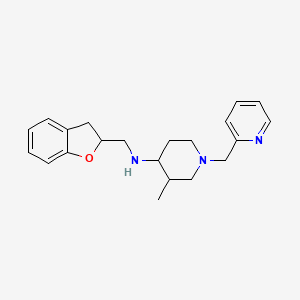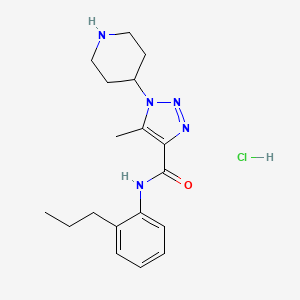![molecular formula C18H23ClN2O2S B7639886 N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)
N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride, also known as EMD 638683, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of morpholine derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride 638683 is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory response and pain signaling pathways.
Biochemical and Physiological Effects:
This compound 638683 has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of certain cancer cells. Additionally, this compound 638683 has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride 638683 is its potential as a treatment for various diseases and conditions. It has been found to have anti-inflammatory and analgesic properties, as well as potential applications in the field of oncology. Additionally, this compound 638683 has a low toxicity profile, making it a promising candidate for further research.
However, one of the limitations of this compound 638683 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound 638683 and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride 638683. One area of interest is its potential as a treatment for neuropathic pain, as well as other types of pain. Additionally, further research is needed to fully understand the mechanism of action of this compound 638683 and its potential applications in the field of oncology.
Another area of interest is the development of new and improved methods for synthesizing this compound 638683, which could lead to more efficient and cost-effective production. Additionally, more research is needed to optimize the dosing and administration of this compound 638683 in order to maximize its therapeutic potential.
Conclusion:
In conclusion, this compound 638683 is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neuropathic pain and cancer, make it a promising candidate for further research. However, more research is needed to fully understand the mechanism of action of this compound 638683 and its potential side effects.
Synthesemethoden
The synthesis of N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride 638683 involves the reaction of 4-ethylbenzyl chloride with thiophene-2-carboxaldehyde, followed by the addition of morpholine and subsequent treatment with hydrochloric acid. The resulting product is purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride 638683 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neuropathic pain. Additionally, this compound 638683 has been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S.ClH/c1-2-13-5-7-14(8-6-13)17(16-4-3-11-23-16)20-18(21)15-12-19-9-10-22-15;/h3-8,11,15,17,19H,2,9-10,12H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGODXJSRRLGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)

![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)